(3-Iodopropadienyl)cyclopropane
Description
Properties
CAS No. |
61422-88-6 |
|---|---|
Molecular Formula |
C6H7I |
Molecular Weight |
206.02 g/mol |
InChI |
InChI=1S/C6H7I/c7-5-1-2-6-3-4-6/h2,5-6H,3-4H2 |
InChI Key |
LZHXBDGIYFTEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=C=CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between iodocyclopropane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| Iodocyclopropane | C₃H₅I | 167.98 | Iodine, cyclopropane | High ring strain, polarizable iodine |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 181.46 | Three chlorine atoms | Linear alkane, high halogen density |
| cis-1,2-Dimethyl-3-hydroxycyclopropane | C₅H₁₀O | 86.13 | Hydroxy, cyclopropane | Hydrogen-bonding capability |
| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.71 | Cyclopropane, amine, ether | Bulky substituents, pharmacological potential |
Key Observations:
- Halogen Type : Iodocyclopropane contains iodine, which is less electronegative but more polarizable than chlorine in 1,2,3-trichloropropane. This difference influences reactivity in substitution and elimination reactions .
- Ring Strain : Cyclopropane derivatives (e.g., iodocyclopropane, cis-1,2-dimethyl-3-hydroxycyclopropane) exhibit higher reactivity compared to linear analogs like 1,2,3-trichloropropane due to ring strain .
- Functional Diversity: Hydroxy and amine substitutions (e.g., in cis-1,2-dimethyl-3-hydroxycyclopropane and N-[3-(3-chlorophenoxy)propyl]cyclopropanamine) introduce hydrogen-bonding or basicity, altering solubility and biological activity .
Reactivity and Stability
- Iodocyclopropane : The iodine atom facilitates nucleophilic substitutions (e.g., SN2 reactions) and participates in radical-mediated pathways. Its cyclopropane ring may undergo ring-opening under thermal or acidic conditions .
- 1,2,3-Trichloropropane : Chlorine substituents increase electron-withdrawing effects, making this compound more reactive toward hydrolysis but less stable under UV light compared to iodocyclopropane .
- Hydroxy-Substituted Cyclopropanes : The hydroxy group in cis-1,2-dimethyl-3-hydroxycyclopropane enhances polarity, improving solubility in polar solvents but reducing thermal stability .
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